2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide
Description
2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a sulfur-linked acetamide group at position 7, a tert-butyl substituent at position 5, and a 4-chlorophenyl group at position 2. The pyrazolo[1,5-a]pyrimidine core is a purine isostere, enabling interactions with biological targets such as kinases or receptors involved in cellular signaling .
Properties
IUPAC Name |
2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4OS/c1-11-17(12-5-7-13(20)8-6-12)18-22-14(19(2,3)4)9-16(24(18)23-11)26-10-15(21)25/h5-9H,10H2,1-4H3,(H2,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPDRMBTOQQMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains apyrazolo[1,5-a]pyrimidin core, which is a type of purine. Purines are essential for a variety of cellular processes, including DNA and RNA synthesis, energy storage and transfer through molecules like ATP, and signal transduction as secondary messengers.
Mode of Action
Given its structural similarity to purines, it may interact with the same cellular components and processes as purines. This could include DNA and RNA synthesis, energy storage and transfer, and signal transduction.
Biological Activity
The compound 2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide , also known by its CAS number 877792-06-8, is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H23ClN4OS
- Molecular Weight : 378.93 g/mol
- CAS Number : 877792-06-8
This compound features a thioacetamide group linked to a pyrazolo-pyrimidine moiety, which contributes to its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of various pyrazole derivatives against cancer cell lines, particularly in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231). The combination of certain pyrazole compounds with doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Pyrazole A | MCF-7 | 10 | Yes |
| Pyrazole B | MDA-MB-231 | 8 | Yes |
| Pyrazole C | MCF-7 | 15 | No |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. A study on related pyrazole derivatives showed promising antibacterial and antifungal activities against various pathogens. Notably, compounds similar to the one exhibited significant inhibition against Pseudomonas aeruginosa and Candida albicans with minimum inhibitory concentrations (MICs) in the low µg/mL range .
Table 2: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| Pyrazole D | Pseudomonas aeruginosa | 4 |
| Pyrazole E | Candida albicans | 8 |
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial properties, the compound may exhibit anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo-pyrimidine derivatives. For example, a recent investigation synthesized a series of these compounds and assessed their biological activities. The results indicated that modifications on the pyrazole ring significantly influenced their activity profiles. The presence of halogen substituents like chlorine enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines are a versatile scaffold, and substituent variations significantly influence their biological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
Substituent Effects on Bioactivity :
- The thioacetamide group in the target compound introduces a nucleophilic sulfur atom, which may facilitate covalent binding to cysteine residues in enzymes, a feature absent in analogs with amines or ketones .
- The tert-butyl group at position 5 is a common lipophilic substituent, enhancing membrane permeability. This is shared with and , but contrasts with electron-deficient groups like trifluoromethyl in .
- 4-Chlorophenyl at position 3 provides moderate steric bulk and electron-withdrawing effects, similar to dichlorophenyl in but distinct from methoxyphenyl in , which is electron-donating.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pyrazolo[1,5-a]pyrimidine-thiol intermediate with chloroacetamide, analogous to methods for sulfur-containing heterocycles . In contrast, compounds like MK66 are synthesized via cyclocondensation of β-ketoesters with aminopyrazoles, highlighting divergent synthetic routes based on substituents.
Biological Implications: Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., ) exhibit antitrypanosomal and kinase inhibitory activities, suggesting the target compound’s CF3-free structure may prioritize different targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
